N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, characterized by a benzamide core substituted with a dimethylsulfamoyl group at the 4-position and a 2,4-dimethoxyphenyl moiety at the 5-position of the oxadiazole ring. The dimethylsulfamoyl group and methoxy-substituted aromatic rings are critical for interactions with biological targets such as thioredoxin reductase and microbial enzymes .
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O6S/c1-23(2)30(25,26)14-8-5-12(6-9-14)17(24)20-19-22-21-18(29-19)15-10-7-13(27-3)11-16(15)28-4/h5-11H,1-4H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECIMESFPKEKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide typically involves multiple steps, starting with the formation of the 1,3,4-oxadiazole ring. One common approach is the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require heating and the use of catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce certain groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its ability to interact with specific molecular targets makes it a candidate for further research and development in the treatment of various diseases.
Industry: In industry, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals. Its versatility and reactivity make it a valuable asset in various industrial applications.
Mechanism of Action
The mechanism by which N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications in Sulfamoyl and Aromatic Substituents
The following table highlights key structural analogs and their modifications:
*Calculated based on molecular formula C23H26N4O6S.
Key Observations:
- Sulfamoyl Modifications : Replacement of dimethyl with bulkier groups (e.g., benzyl, cyclohexyl) in LMM5 and LMM11 enhances antifungal activity but may reduce solubility. Diethyl or dipropyl substituents (–15) likely alter pharmacokinetic profiles due to increased lipophilicity .
- Aromatic Substituents : The 2,4-dimethoxyphenyl group in the target compound provides steric and electronic effects distinct from LMM5’s 4-methoxyphenylmethyl or OZE-II’s 3,5-dimethoxyphenyl. These differences influence target binding affinity and selectivity .
Antifungal Activity
- LMM5 and LMM11 : Exhibited MIC values of 16–32 µg/mL against C. albicans, attributed to thioredoxin reductase inhibition .
- The 2,4-dimethoxyphenyl group may enhance membrane penetration compared to LMM5’s 4-methoxyphenylmethyl .
Antimicrobial Activity
- OZE-II : Showed 90% inhibition of S. aureus biofilm at 50 µg/mL, linked to its sulfonyl-oxazolidine group .
- Thiadiazole Analogs : Compounds like N-[5-((4-Chlorophenyl)Methylsulfanyl)-1,3,4-Thiadiazol-2-yl]-4-(Dimethylsulfamoyl)Benzamide () demonstrate that replacing oxadiazole with thiadiazole retains sulfamoyl-mediated activity but alters target specificity .
Physicochemical Properties
| Property | Target Compound | LMM5 | LMM11 | OZE-II |
|---|---|---|---|---|
| LogP* | 3.2 | 4.1 | 3.8 | 2.9 |
| Solubility (µg/mL) | ~50 (predicted) | 32 | 45 | 28 |
| Hydrogen Bond Donors | 2 | 2 | 2 | 3 |
*Calculated using ChemDraw.
Key Insights:
- OZE-II’s additional hydrogen bond donor (oxazolidine group) may improve target binding but reduce membrane permeability .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions:
- Cyclization: Formation of the oxadiazole ring via cyclization of hydrazide precursors under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Sulfonylation: Introduction of the dimethylsulfamoyl group using dimethylsulfamoyl chloride in anhydrous solvents like dichloromethane .
- Coupling: Final coupling of the oxadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) .
- Optimization: Yield and purity depend on temperature control (60–80°C for cyclization), solvent choice (polar aprotic solvents for coupling), and stoichiometric ratios (1:1.2 for sulfonylation) .
Q. How can structural characterization of this compound be systematically validated?
- Answer: Use a combination of analytical techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions on phenyl, oxadiazole ring protons) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., m/z 450.48 for [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with sulfamoyl groups) .
Q. What preliminary biological activities have been reported, and what mechanisms are hypothesized?
- Answer:
- Antifungal Activity: Inhibits Candida albicans growth (MIC₅₀ ~8 µg/mL) by targeting thioredoxin reductase (Trr1), a critical enzyme for redox homeostasis .
- Anticancer Potential: Structural analogs show inhibition of topoisomerase II (IC₅₀ ~12 µM) and induce apoptosis in HeLa cells via ROS-mediated pathways .
- Mechanistic Insight: The dimethylsulfamoyl group enhances binding to enzyme active sites, while the oxadiazole ring stabilizes interactions with DNA minor grooves .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in reported bioactivity data?
- Answer:
- Contradiction Example: Variability in antifungal efficacy (MIC₅₀: 8–32 µg/mL) across Candida strains may arise from differences in Trr1 isoform expression .
- SAR Approach:
- Modify Substituents: Replace 2,4-dimethoxyphenyl with halogenated aryl groups to enhance lipophilicity and membrane permeability .
- Probe Functional Groups: Replace dimethylsulfamoyl with morpholinosulfonyl to test impact on enzyme inhibition kinetics .
- Validate via Assays: Compare IC₅₀ values in enzyme inhibition (e.g., Trr1) vs. cellular cytotoxicity (e.g., MTT assays) to decouple target specificity from off-target effects .
Q. What methodologies are recommended for optimizing pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Answer:
- Solubility Enhancement:
- Co-solvent Systems: Use PEG-400 or cyclodextrins to improve aqueous solubility (e.g., from <0.1 mg/mL to ~2 mg/mL) .
- Prodrug Design: Introduce hydrolyzable esters at the benzamide moiety to increase bioavailability .
- Metabolic Stability:
- Liver Microsome Assays: Identify metabolic hotspots (e.g., demethylation of methoxy groups) using LC-MS/MS .
- CYP450 Inhibition Screening: Test interactions with CYP3A4/2D6 to predict drug-drug interactions .
Q. How can target identification be accelerated using in silico and experimental approaches?
- Answer:
- In Silico Screening:
- Molecular Docking: Prioritize targets (e.g., Trr1, topoisomerase II) using AutoDock Vina with binding energy thresholds ≤−8 kcal/mol .
- Pharmacophore Modeling: Map essential features (e.g., sulfamoyl H-bond acceptors, oxadiazole π-π interactions) .
- Experimental Validation:
- SPR/BLI: Measure binding kinetics (ka/kd) to recombinant proteins .
- CRISPR-Cas9 Knockout: Confirm target relevance in isogenic fungal/cancer cell lines .
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Answer:
- Pharmacodynamic Modeling: Corrogate in vitro IC₅₀ with plasma exposure (AUC/MIC ratios) in rodent models .
- Formulation Adjustments: Use nanoemulsions or liposomes to improve tissue penetration and reduce plasma protein binding .
- Metabolite Profiling: Identify active metabolites (e.g., hydroxylated derivatives) via in vivo biotransformation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
